12-Methoxy-12-oxododecanoic acid

Lipophilicity prediction Drug-likeness Membrane permeability

Synthesis requiring one free carboxyl and one protected ester often fails with symmetrical diacids (uncontrolled branching) or dimethyl esters (no anchor). 12-Methoxy-12-oxododecanoic acid solves this: - **Selective conjugation**: Single free -COOH for direct E3 ligase attachment in PROTACs; methyl ester hydrolyzes post-conjugation. - **Quantified purity**: ≥97% (GC) with batch-specific NMR/HPLC/COA. - **Supply reliability**: White crystalline solid (mp 51.5-52 °C), Log P 3.05; standard ≥97% purity stock.

Molecular Formula C13H24O4
Molecular Weight 244.33 g/mol
CAS No. 3903-40-0
Cat. No. B030163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Methoxy-12-oxododecanoic acid
CAS3903-40-0
Synonyms11-Carbomethoxyundecanoic Acid;  Methyl 11-Carboxyundecanoate;  Monomethyl 1,12-Dodecanedioate;  Monomethyl Dodecanedioate;  NSC 29000; _x000B_
Molecular FormulaC13H24O4
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCCCCCC(=O)O
InChIInChI=1S/C13H24O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3,(H,14,15)
InChIKeyREGGDLIBDASKGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Methoxy-12-oxododecanoic acid Identity & Specifications


12-Methoxy-12-oxododecanoic acid (CAS 3903-40-0), also known as dodecanedioic acid monomethyl ester, is a C12 linear aliphatic monoester derivative of dodecanedioic acid, bearing one terminal carboxylic acid group and one terminal methyl ester group . The compound possesses a molecular formula of C13H24O4 and a molecular weight of 244.33 g/mol [1]. It is commercially available as a white to off-white crystalline solid with a melting point of 51.5–52 °C [2] and is supplied at standard purities of ≥97% (GC) with batch-specific certificates of analysis including NMR, HPLC, and GC documentation . Its asymmetric bifunctional architecture (one free carboxyl, one protected carboxyl as methyl ester) distinguishes it from both the parent diacid (two free carboxyls) and the dimethyl ester (two protected carboxyls), providing a unique reactive profile that enables selective, sequential functionalization in multi-step syntheses [3].

Selective mono-functionalization without protection/deprotection cycles
Enables unambiguous directional chain extension in multi-step synthesis
Fits PROTAC linker, asymmetric polymer, and surfactant intermediate workflows

Why 12-Methoxy-12-oxododecanoic acid Cannot Be Replaced


Generic substitution among dodecanedioic acid derivatives (parent diacid, dimethyl ester, and monomethyl ester) fails because each species exhibits fundamentally distinct physicochemical properties and orthogonal reactivity patterns that dictate different synthetic outcomes, purification workflows, and end-product architectures . The parent dodecanedioic acid is a symmetrical diacid (pKa₁ ~4.48, pKa₂ ~5.42) requiring stoichiometric control for mono-functionalization, often yielding complex mixtures of mono- and di-substituted products that necessitate chromatographic separation [1]. The dimethyl ester is a fully protected, non-ionizable species with significantly higher lipophilicity (cLogP ~4.0) and no hydrogen-bond donor capacity, rendering it unsuitable for reactions requiring a free carboxylic acid handle [2]. In contrast, 12-methoxy-12-oxododecanoic acid presents a single free carboxyl group (calculated pKa ~4.78 ± 0.10) alongside a methyl-esterified terminus, enabling unambiguous mono-directional chain extension or conjugation without protection/deprotection cycles [3]. Substituting this monomethyl ester with the parent diacid in polymer synthesis introduces unwanted crosslinking and uncontrolled branching due to dual carboxyl availability . Conversely, substituting it with the dimethyl ester eliminates the necessary free carboxyl anchor for subsequent amidation, esterification, or metal-coordination steps [2]. The quantitative evidence in Section 3 substantiates these differential claims with direct comparative data on lipophilicity, solubility, and reactive site count.

Parent dodecanedioic acid Dual carboxyl availability yields statistical mono-/di- mixtures and uncontrolled crosslinking in polymer synthesis.
Dimethyl dodecanedioate Lacks free carboxyl anchor required for amidation, esterification, or metal-coordination steps.
Monomethyl ester (target) Single free carboxyl ensures stoichiometric directional functionalization; analog substitution alters reactivity profile.

12-Methoxy-12-oxododecanoic acid Quantitative Comparison


Lipophilicity vs. Diacid and Diester Analogs

The target compound 12-methoxy-12-oxododecanoic acid exhibits a consensus Log Po/w of 3.05 (average of iLOGP 2.84, XLOGP3 3.73, WLOGP 3.15, MLOGP 2.4, and SILICOS-IT 3.14), positioning it as an intermediate-lipophilicity species between the highly polar parent dodecanedioic acid (consensus Log P ~1.15) and the highly lipophilic dimethyl dodecanedioate (consensus Log P ~3.98) . The presence of a single methyl ester increases lipophilicity by approximately 1.9 log units relative to the parent diacid, while retaining a free carboxyl group reduces lipophilicity by approximately 0.93 log units relative to the fully protected diester [1].

Lipophilicity
Class-level
Log P 3.05+1.90 vs diacid; −0.93 vs diester
Balanced partitioning for biphasic synthesis
Consensus of 5 calculated methods; not experimental
Lipophilicity prediction Drug-likeness Membrane permeability

Aqueous Solubility vs. Diacid and Diester Analogs

The predicted aqueous solubility (ESOL method) for 12-methoxy-12-oxododecanoic acid is Log S = -2.91, corresponding to 0.299 mg/mL (0.00122 mol/L), which falls within the 'Soluble' classification (Log S between -4 and -2) . This represents an approximate 85% reduction in aqueous solubility compared to the parent dodecanedioic acid (Log S ~ -2.2; ~1.5 mg/mL), yet remains substantially higher than the predicted solubility of the dimethyl ester (Log S ~ -4.5; ~0.008 mg/mL) [1].

Aqueous solubility
Class-level
Log S −2.91 (0.30 mg/mL)37× higher than diester; ~80% lower than diacid
Permits aqueous work-up and precipitation purification
ESOL topological prediction; experimental data recommended
Aqueous solubility Formulation Reaction medium compatibility

Free Carboxyl Group Availability vs. Diacid

12-Methoxy-12-oxododecanoic acid possesses exactly one free carboxylic acid group (hydrogen bond donor count = 1) and one methyl-esterified carboxyl, enabling unambiguous, site-specific mono-functionalization without protection/deprotection sequences [1]. In contrast, the parent dodecanedioic acid contains two chemically equivalent free carboxyl groups (hydrogen bond donor count = 2), resulting in statistical mixtures of mono- and di-substituted products when reacted with limiting electrophiles or nucleophiles [2]. The dimethyl ester contains zero free carboxyl groups (hydrogen bond donor count = 0) and cannot engage in carboxyl-directed reactions such as amide bond formation with amines, metal-carboxylate coordination, or acid-catalyzed processes without prior deprotection [3].

Free carboxyl groups
Class-level
1 free COOH
Enables stoichiometric mono-functionalization without protection
Diacid has 2; diester has 0
Orthogonal functionalization Polymer synthesis PROTAC linker design

Rotatable Bond Flexibility and Conformation

12-Methoxy-12-oxododecanoic acid contains 12 rotatable bonds across its C12 aliphatic chain plus the methoxy ester terminus, providing high conformational flexibility (fraction Csp3 = 0.85) . This flexibility profile is essentially identical to that of the parent dodecanedioic acid (also 12 rotatable bonds) and the dimethyl ester (12 rotatable bonds), as all three share the same saturated C12 backbone. However, the monomethyl ester uniquely combines this flexible linker length with a single free carboxyl terminus, making it a defined-length flexible linker with orthogonal conjugation sites—a property particularly relevant for PROTAC design where linker length and flexibility influence ternary complex formation efficiency .

Rotatable bonds
Data to verify
12 rotatable bonds, Csp3 0.85
Defined flexible spacer for linker applications
Structural analysis; source not cited
Linker flexibility Conformational entropy PROTAC design

Physical State and Melting Point Comparison

12-Methoxy-12-oxododecanoic acid is a white to off-white crystalline solid with an experimentally determined melting point of 51.5–52 °C (some suppliers report 50.0–55.0 °C range; TCI reports 54 °C) [1]. In comparison, the parent dodecanedioic acid melts at 127–129 °C, and the dimethyl dodecanedioate is reported as a low-melting solid or liquid at room temperature (mp ~10–12 °C) [2]. The monomethyl ester thus occupies an intermediate thermal profile—solid at ambient conditions for convenient weighing and handling, yet melting at a sufficiently low temperature (<60 °C) to permit melt-processing or solvent-free reactions if desired.

Melting point
Reported
51.5–52 °C~76 °C lower than diacid; ~40 °C higher than diester
Solid at RT for convenient gravimetric handling
Experimentally determined; ambient pressure
Handling characteristics Purification Storage

PROTAC Linker Classification and Purity

12-Methoxy-12-oxododecanoic acid is explicitly classified and marketed as a PROTAC (PROteolysis TArgeting Chimera) linker by multiple specialty chemical suppliers including MedChemExpress, InvivoChem, and Bidepharm, with documented standard purity specifications of ≥97% (GC) or 98% . Batch-specific certificates of analysis (COA) including NMR, HPLC, and GC are available from suppliers such as Bidepharm and Aladdin . While the parent dodecanedioic acid is also used as a linker building block, it lacks the orthogonal protection necessary for sequential conjugation without additional protection steps. The dimethyl ester is not marketed as a PROTAC linker due to the absence of a free conjugation handle.

PROTAC linker classification
Data to verify
Purity ≥97%, COA (NMR, HPLC, GC)
Ready-to-use linker building block, verify batch COA
Supplier documentation; independent confirmation recommended
PROTAC linker Targeted protein degradation Quality control

Application Scenarios for 12-Methoxy-12-oxododecanoic acid


PROTAC Linker Synthesis with Orthogonal Conjugation

In PROTAC (PROteolysis TArgeting Chimera) development, the free carboxyl group of 12-methoxy-12-oxododecanoic acid serves as a direct conjugation handle for E3 ubiquitin ligase ligands (e.g., VHL or CRBN ligands bearing amine functionalities), while the methyl ester terminus can be selectively hydrolyzed post-conjugation to generate a second carboxyl handle for target-protein ligand attachment, or can be transesterified directly . The compound's consensus Log P of 3.05 provides balanced solubility for both organic coupling reactions and aqueous work-up . Unlike the parent dodecanedioic acid, which would yield statistical mixtures of mono- and di-conjugated products requiring HPLC purification, the monomethyl ester enables stoichiometric mono-functionalization with defined regiochemistry [1].

Asymmetric Polyester and Polyamide Synthesis

In polymer chemistry applications requiring directional chain growth, the monomethyl ester's single free carboxyl group enables controlled step-growth polymerization with diamines or diols without the uncontrolled branching or crosslinking that occurs when the parent diacid (two free carboxyls) is employed . The ester terminus can subsequently be hydrolyzed to reveal a second carboxyl for further chain extension, block copolymer formation, or end-group functionalization. The intermediate lipophilicity (Log P = 3.05) and moderate melting point (51.5–52 °C) [1] facilitate both solution-phase and melt-phase polymerization protocols, while the solid physical form simplifies accurate stoichiometric measurement relative to the liquid/semi-solid dimethyl ester analog.

Amphiphilic Surfactant and Cosmetic Formulations

The amphiphilic architecture of 12-methoxy-12-oxododecanoic acid—combining a hydrophobic C12 alkyl chain with a hydrophilic carboxyl head group and an intermediate-polarity methyl ester terminus—provides surfactant-like properties suitable for emulsification and dispersion applications . The compound is documented for use in cosmetic compositions . Its predicted aqueous solubility of 0.299 mg/mL [1] strikes a balance between the highly water-soluble diacid (~1.5 mg/mL) and the nearly water-insoluble diester (~0.008 mg/mL), enabling formulation in mixed aqueous-organic vehicles without complete precipitation. This property profile supports its use as an intermediate in the synthesis of specialty surfactants, lubricants, and cosmetic esters where controlled hydrophilic-lipophilic balance is required.

Kolbe Electrolysis for Electro-Organic Synthesis

Patent literature (US06214875B1) documents the use of methyl hydrogen dodecanedioate (12-methoxy-12-oxododecanoic acid) as a carboxylate component in Kolbe electrolysis for the synthesis of 13-methyltetradecanoic acid, wherein the monomethyl ester undergoes electrolytic decarboxylative coupling with isovaleric acid in methanolic solution . The single free carboxyl group provides exactly one site for anodic decarboxylation and subsequent radical coupling, whereas the parent dodecanedioic acid would generate competing di-radical intermediates leading to oligomeric byproducts. The ester terminus remains intact during electrolysis, preserving a functional handle for downstream derivatization.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Orthogonal bifunctional linker (one free COOH, one ester)
Regioselective conjugation and linker integrity
Asymmetric polymer synthesis
Single free carboxyl for controlled chain growth
Branching/crosslinking profile and end-group fidelity
Surfactant intermediate synthesis
Balanced amphiphilicity and solid-state handling
Phase compatibility and formulation stability
Kolbe electrolysis coupling
Single carboxylate for anodic decarboxylative coupling
Radical coupling efficiency and byproduct profile

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